Biotin-ATAD-FMK
Description
Contextualizing Fluoromethyl Ketone (FMK) Derivatives as Chemical Probes
Peptidyl fluoromethyl ketones (PFMKs) are a significant class of mechanism-based inhibitors primarily targeting cysteine and serine proteases. encyclopedia.pubresearchgate.netnih.gov The core of their inhibitory action lies in the electrophilic nature of the fluoromethyl ketone group. mdpi.com This group readily reacts with the nucleophilic cysteine residue in the active site of enzymes like caspases. scbt.com
The reaction mechanism for mono-fluoromethyl ketones (m-FMKs) typically involves the formation of a stable thioether bond between the inhibitor and the enzyme's active site cysteine. encyclopedia.pubnih.gov This covalent modification is irreversible, effectively and permanently shutting down the enzyme's catalytic activity. scbt.comontosight.ai This irreversible binding makes FMK-derivatized peptides highly effective tools for studying the roles of specific proteases, as they provide a lasting and measurable inhibition of enzyme function. rndsystems.com The peptide portion of the molecule provides the selectivity, guiding the FMK "warhead" to the active site of the intended protease. mdpi.com
The Role of Biotin (B1667282) Tagging in Chemical Proteomics and Affinity-Based Profiling
Biotin, also known as vitamin B7, is a small molecule that forms one of the strongest known non-covalent interactions in nature with the proteins avidin (B1170675) and streptavidin. gbiosciences.comnih.gov This high-affinity and highly specific interaction is a cornerstone of various biotechnological applications, including affinity-based protein profiling. gbiosciences.combiotage.combiocompare.com
In the context of Biotin-ATAD-FMK, the biotin tag serves as a powerful handle for the detection, purification, and identification of the target enzyme after it has been covalently labeled by the FMK group. caymanchem.com Once the probe has bound to its target, the biotin moiety allows researchers to:
Isolate the enzyme-inhibitor complex: Using avidin or streptavidin-coated beads, the biotinylated protein can be selectively pulled down from complex biological samples like cell lysates. nih.gov
Detect the target enzyme: The biotin tag can be visualized in techniques like Western blotting using conjugated avidin or streptavidin (e.g., linked to an enzyme like HRP). gbiosciences.com
Identify novel binding partners: By purifying the complex, researchers can identify not only the direct target but also other proteins that may be associated with it.
The small size of the biotin tag generally minimizes interference with the inhibitor's primary function of binding to the target enzyme. biotage.com
| Feature of Biotin Tagging | Advantage in Proteomics Research |
| High Affinity for Avidin/Streptavidin | Enables robust and highly specific purification of tagged proteins, even under stringent conditions. gbiosciences.comnih.gov |
| Strong, Stable Interaction | The biotin-avidin bond is resistant to heat, extreme pH, and denaturing agents, preserving the complex during purification. biotage.com |
| Versatility | Allows for a wide range of applications including immunoprecipitation, cell surface labeling, and various blotting techniques. gbiosciences.com |
| Low Endogenous Presence | Few proteins are naturally biotinylated in cells, reducing background noise and non-specific binding during purification. gbiosciences.com |
Overview of Caspase Inhibitors in Cellular Signaling Pathways
Caspases are a family of cysteine-aspartic proteases that are central players in the regulation of apoptosis (programmed cell death) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage, often in a cascading fashion. Human caspases can be broadly categorized into initiator caspases (e.g., caspase-8, -9, -10), executioner caspases (e.g., caspase-3, -6, -7), and inflammatory caspases (e.g., caspase-1, -4, -5). rndsystems.com
Caspase-12, the target of ATAD-FMK based inhibitors, is primarily located in the endoplasmic reticulum (ER) and is implicated in ER stress-induced apoptosis. scbt.comwikipedia.org The activation of caspase-12 is linked to cellular stress conditions like the accumulation of misfolded proteins. scbt.com
Inhibitors of caspases are crucial research tools for dissecting these complex signaling pathways. scbt.com By selectively blocking the activity of a specific caspase, researchers can determine its precise role in a cellular process. Peptide-based inhibitors, such as those with an FMK warhead, are designed to mimic the natural substrates of caspases, allowing them to fit into the enzyme's active site. stemcell.com The tetrapeptide sequence is key to this specificity. For example, Z-ATAD-FMK is a known specific inhibitor of caspase-12. medchemexpress.commedchemexpress.com Studies using Z-ATAD-FMK have shown that its application can prevent ER stress-mediated apoptosis and reduce the activation of downstream caspases like caspase-9 and caspase-3. medchemexpress.comnih.gov
| Caspase Group | Primary Function | Key Members |
| Initiator Caspases | Activate executioner caspases in response to pro-apoptotic signals. | Caspase-2, -8, -9, -10 |
| Executioner Caspases | Cleave cellular substrates to carry out apoptosis. | Caspase-3, -6, -7 |
| Inflammatory Caspases | Mediate the activation of pro-inflammatory cytokines. | Caspase-1, -4, -5 |
| ER Stress-Associated | Involved in apoptosis triggered by endoplasmic reticulum stress. | Caspase-12 |
Historical Development and Significance of Peptide-Based Irreversible Inhibitors
The development of peptide-based irreversible inhibitors has been a significant milestone in protease research. Early work focused on creating inhibitors that could specifically target certain proteases to understand their function. The design often involves combining a peptide sequence that provides selectivity with a reactive "warhead" that forms a covalent bond with the enzyme's active site. stemcell.com
Halomethyl ketones, including fluoromethyl ketones (FMKs), emerged as highly effective warheads for cysteine proteases. stemcell.com The synthesis of peptidyl FMKs allows for the creation of potent and selective inhibitors for various enzyme families, including caspases and cathepsins. researchgate.netmdpi.com The development of Z-VAD-FMK as a broad-spectrum, irreversible caspase inhibitor was a key advancement, providing a tool to study apoptosis more generally. scbt.comontosight.ai
Subsequently, the refinement of the peptide sequence led to the creation of more selective inhibitors, such as Z-DEVD-FMK for caspase-3 and Z-ATAD-FMK for caspase-12. rndsystems.commedchemexpress.com The addition of affinity tags like biotin to these specific inhibitors, creating probes like this compound, represents a further evolution. These dual-function molecules not only inhibit the target enzyme but also facilitate its subsequent biochemical analysis, bridging the fields of medicinal chemistry and proteomics. caymanchem.com This historical progression has provided researchers with an increasingly sophisticated toolkit to investigate the roles of individual proteases in health and disease.
Properties
Molecular Formula |
C26H41FN6O9S |
|---|---|
Molecular Weight |
632.7054 |
Purity |
95/98% |
Origin of Product |
United States |
Molecular Action and Target Engagement of Biotin Atad Fmk
Mechanism of Caspase-12 Inhibition by ATAD-FMK Peptidomimetics
Peptidomimetics like ATAD-FMK are synthetic molecules that mimic the natural peptide substrates of enzymes. nih.gov In this case, the ATAD sequence mimics the recognition site for caspase-12, allowing the inhibitor to specifically target this enzyme.
The inhibitory action of Biotin-ATAD-FMK is mediated by its fluoromethyl ketone (FMK) group. Caspases are a family of cysteine proteases, meaning they utilize a cysteine residue in their active site for catalysis. nih.gov The FMK group is an electrophilic "warhead" that is attacked by the nucleophilic thiolate anion of the active site cysteine residue. nih.govnih.gov This reaction results in the formation of a stable, irreversible covalent bond (a thioether linkage) between the inhibitor and the enzyme. nih.govnih.gov This permanent modification of the catalytic cysteine permanently disables the enzyme's proteolytic activity. nih.gov Because of this mechanism, FMK-derivatized peptides are potent and effective irreversible caspase inhibitors.
The specificity of this compound for caspase-12 is determined by the tetrapeptide sequence Ala-Thr-Ala-Asp (ATAD). Research has identified this sequence as the preferred cleavage motif for caspase-12. researchgate.net Specifically, studies on the autoprocessing of the procaspase-12 enzyme revealed that it cleaves itself at the ATAD³¹⁹ sequence to become active. researchgate.net Fluorogenic peptides synthesized with the ATAD sequence were shown to be effectively cleaved by active caspase-12, confirming this recognition motif. researchgate.netcephamls.com By incorporating this specific sequence, the inhibitor is guided to the active site of caspase-12, minimizing off-target binding to other caspases which have different preferred recognition sequences. Assays designed to measure caspase-12 activity often utilize substrates containing the ATAD sequence, such as Ac-ATAD-AFC, further validating its specificity. cephamls.com
The specificity of caspase inhibitors is crucial for dissecting the roles of individual caspases in cellular pathways like apoptosis. The peptide sequence of the inhibitor is the primary determinant of this specificity. While this compound targets caspase-12, other well-known FMK inhibitors target different caspases based on their peptide component. For instance, Z-VAD-FMK is recognized as a broad-spectrum or pan-caspase inhibitor because the Val-Ala-Asp (VAD) sequence is recognized by a wide range of caspases. nih.govresearchgate.nettandfonline.com In contrast, inhibitors like Z-DEVD-FMK are highly specific for caspase-3 and related executioner caspases, while Z-IETD-FMK specifically targets the initiator caspase-8. researchgate.netkarger.commedchemexpress.comnih.gov
Table 1: Comparison of Common FMK-Based Caspase Inhibitors
| Inhibitor | Peptide Sequence | Primary Caspase Target(s) | Function |
|---|---|---|---|
| Z-ATAD-FMK | Ala-Thr-Ala-Asp | Caspase-12 | ER-Stress Mediated Apoptosis Inhibitor medchemexpress.comsinh.ac.cn |
| Z-DEVD-FMK | Asp-Glu-Val-Asp | Caspase-3 | Executioner Caspase Inhibitor researchgate.netmedchemexpress.com |
| Z-IETD-FMK | Ile-Glu-Thr-Asp | Caspase-8 | Initiator Caspase Inhibitor medchemexpress.comnih.gov |
| Z-LEHD-FMK | Leu-Glu-His-Asp | Caspase-9 | Initiator Caspase Inhibitor nih.gov |
| Z-VAD-FMK | Val-Ala-Asp | Pan-Caspase | Broad Spectrum Apoptosis Inhibitor researchgate.netmedchemexpress.com |
| Ac-YVAD-cmk * | Tyr-Val-Ala-Asp | Caspase-1 | Inflammatory Caspase Inhibitor nih.govmedchemexpress.com |
*Note: Uses a chloromethyl ketone (cmk) warhead, which functions similarly to FMK.
Specificity Determinants of the ATAD Sequence for Caspase-12
Biotin-Mediated Functionalization for Research Applications
The biotin (B1667282) tag is a small molecule (Vitamin B7) that can be chemically attached to proteins or probes without significantly interfering with their function. thermofisher.comdrugbank.com Its inclusion in the this compound compound provides a powerful handle for experimental manipulation.
The primary utility of the biotin tag on this compound is for affinity-based detection and purification of active caspase-12. nih.gov Because the inhibitor only binds to the active form of the enzyme, this tool allows researchers to specifically label and isolate the activated caspase population from complex biological samples like cell lysates. medchemexpress.comnih.gov This method, often referred to as affinity labeling or pull-down, is invaluable for studying protein-protein interactions and identifying the specific cellular conditions under which caspase-12 is activated. springernature.comcreative-proteomics.com The biotinylated and now-captured active caspase can be detected or identified using various downstream techniques, such as Western blotting. nih.gov
The utility of the biotin tag is realized through its exceptionally strong and highly specific non-covalent interaction with the protein streptavidin (or its avian analog, avidin). southernbiotech.combosterbio.com The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). thermofisher.com This interaction is rapid, stable, and resistant to extremes of pH, temperature, and denaturing agents. thermofisher.com
In proteomic research, this principle is exploited by immobilizing streptavidin onto a solid support, such as agarose (B213101) or magnetic beads. southernbiotech.comthermofisher.com When a cell lysate containing this compound-labeled active caspase-12 is incubated with these streptavidin-coated beads, the high-affinity interaction effectively captures the biotinylated enzyme complex, separating it from all other proteins in the mixture. nih.govthermofisher.com After washing away non-bound proteins, the purified active caspase-12 can be eluted for further analysis. This robust and highly specific capture method is a cornerstone of many proteomic and molecular biology applications. springernature.comresearchgate.netacs.org
Table 2: Compounds Mentioned in this Article
Investigation of Endoplasmic Reticulum Er Stress Pathways Utilizing Biotin Atad Fmk
Caspase-12 in the Unfolded Protein Response (UPR) and ER Homeostasis
Caspase-12 is a member of the caspase family of proteases, which are central to the execution of apoptosis. researchgate.net Localized to the ER membrane, caspase-12 is specifically activated in response to ER stress and is considered a key initiator of the ER-specific apoptotic pathway. researchgate.net
The activation of procaspase-12 during ER stress is a multi-step process. One proposed mechanism involves the release of calcium from the ER lumen, which in turn activates the calcium-dependent protease, calpain. nih.gov Calpain can then cleave the N-terminal pro-domain of procaspase-12. nih.gov Another critical event is the dissociation of procaspase-12 from the tumor necrosis factor receptor-associated factor 2 (TRAF2). In unstressed cells, TRAF2 is complexed with procaspase-12, keeping it in an inactive state. Upon ER stress, this complex dissociates, allowing for the oligomerization and auto-processing of procaspase-12, leading to its activation. researchgate.net Furthermore, studies have shown that caspase-7, another caspase, can also contribute to the processing and activation of caspase-12. nih.gov
Once activated, caspase-12 translocates from the ER to the cytoplasm where it initiates a downstream caspase cascade. It has been shown to directly cleave and activate procaspase-9, which then goes on to activate the executioner caspase, caspase-3. researchgate.net Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Interestingly, some studies suggest that caspase-12 can activate caspase-9 independently of the mitochondrial-mediated pathway. researchgate.net However, there is also evidence suggesting that caspase-12 activation can occur downstream of the mitochondrial apoptosis pathway, indicating a complex interplay between the two.
Activation Mechanisms of Caspase-12 in ER Stress
Dissection of ER Stress-Induced Apoptosis through Caspase-12 Inhibition
The development of specific inhibitors has been instrumental in elucidating the precise role of caspase-12 in ER stress-induced apoptosis. One such inhibitor is Z-ATAD-FMK, a cell-permeable and irreversible inhibitor of caspase-12. medsci.orgfrontiersin.org
Studies utilizing Z-ATAD-FMK have demonstrated that inhibiting caspase-12 can significantly reduce apoptosis triggered by ER stress. For instance, in a model of oxygen-glucose deprivation (OGD) in primary astrocytes, pretreatment with Z-ATAD-FMK attenuated cell injury and apoptosis in a dose-dependent manner. medsci.orgnih.gov This inhibition of caspase-12 also led to a decrease in the activation of the downstream executioner caspase-3. medsci.orgsinh.ac.cn These findings underscore the critical role of caspase-12 in mediating cell death under ER stress conditions. The table below summarizes findings from a study on the effect of Z-ATAD-FMK on cardiomyocyte apoptosis induced by traumatic plasma (TP).
| Treatment Group | Apoptotic Cells (%) | Caspase-3 Activity (relative units) |
| Normal Plasma (NP) | Low | Baseline |
| Traumatic Plasma (TP) | High | Significantly Increased |
| TP + Z-ATAD-FMK | Significantly Reduced | Significantly Reduced |
| Data adapted from a study on cardiomyocyte apoptosis. sinh.ac.cn |
The process of apoptosis is complex, involving intricate cross-talk between different signaling pathways. The ER stress pathway is not isolated and communicates with other apoptotic signaling nodes, particularly the mitochondrial pathway. While caspase-12 can initiate a caspase cascade, there is also evidence of its interplay with the inflammasome, a multiprotein complex that drives inflammatory responses. In astrocytes subjected to OGD, inhibition of caspase-12 with Z-ATAD-FMK not only reduced apoptosis but also decreased the levels of NLRP3, caspase-1, and IL-1β, key components of the NLRP3 inflammasome. medsci.orgnih.gov This suggests that caspase-12 may regulate NLRP3 inflammasome activation. Furthermore, studies in rat annulus fibrosus cells showed that inhibitors of both caspase-12 (Z-ATAD-FMK) and caspase-9 partly suppressed apoptosis induced by cyclic stretch, and their anti-apoptotic effects were additive, indicating the involvement of both ER stress and mitochondrial pathways. nih.gov
Inhibition of Caspase-12 and its Impact on Mitochondrial Apoptosis Pathways
Biotin-ATAD-FMK as a Tool for Elucidating ER Stress-Related Protein Dynamics
To gain a deeper understanding of the molecular events and protein-protein interactions that occur during ER stress, researchers employ advanced techniques like chemoproteomics. This approach often utilizes chemical probes, such as biotinylated inhibitors, to capture and identify protein targets in a complex biological sample.
While research specifically detailing the use of "this compound" is limited, the principles of its application can be inferred from the use of similar probes like Biotin-VAD-FMK, a general biotinylated caspase inhibitor. medchemexpress.com The biotin (B1667282) tag on such a molecule allows for the affinity-based enrichment of the inhibitor's target proteins and their interacting partners from cell lysates.
Theoretically, this compound would serve as a powerful tool for activity-based protein profiling (ABPP) to specifically identify and quantify active caspase-12 and its direct substrates within the context of ER stress. By treating cells undergoing ER stress with this compound, researchers could covalently label active caspase-12. Subsequent cell lysis and enrichment of biotinylated proteins using streptavidin beads would allow for the isolation of the caspase-12-inhibitor complex. Mass spectrometry-based proteomics could then be used to identify caspase-12 and any associated proteins that were "pulled down" with it. This approach would provide a dynamic view of the ER-associated proteome during stress and could uncover novel substrates of caspase-12 and other proteins involved in the ER stress response.
Quantitative proteomic studies, often employing techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be combined with such chemical probes to analyze changes in protein expression and interaction dynamics over time during ER stress. nih.gov This would enable the characterization of the temporal regulation of the ER proteome and the identification of specific protein changes that are dependent on caspase-12 activity. The development and application of tools like this compound are crucial for dissecting the complex signaling networks that govern cell fate decisions under ER stress.
Cellular and Subcellular Localization Studies of Active Caspases Using Biotin Atad Fmk
Application in Detecting and Quantifying Active Caspase-12 Pools
Biotin-ATAD-FMK serves as an invaluable tool for the specific detection and measurement of active caspase-12 in cell populations. Caspases are synthesized as inactive zymogens (pro-caspases) and must undergo proteolytic cleavage to become active. nih.gov The this compound probe is designed to bind only to the catalytically active form of caspase-12, allowing researchers to distinguish it from its abundant, inactive precursor. nih.gov
The methodology involves incubating cell lysates or whole cells with this compound. The ATAD-FMK component covalently binds to the active site of caspase-12. Following this labeling step, the biotin (B1667282) tag can be targeted with streptavidin conjugated to a reporter molecule, such as horseradish peroxidase (HRP) or a fluorophore. This enables quantification through various standard laboratory techniques:
Western Blotting: After labeling, cell lysates are separated by gel electrophoresis. The biotinylated caspase-12 can be detected on the membrane using streptavidin-HRP, allowing for visualization and relative quantification of the active enzyme.
Enzyme-Linked Immunosorbent Assay (ELISA): In a plate-based format, cell lysates containing the biotin-labeled caspase-12 can be captured on a streptavidin-coated plate. Subsequent detection with an antibody against caspase-12 or a secondary reporter system allows for a quantitative measurement of the active caspase pool.
Flow Cytometry: Intact cells can be treated with a cell-permeable version of this compound, followed by fixation, permeabilization, and staining with fluorescently-labeled streptavidin. mdpi.combdbiosciences.com This allows for the quantification of cells containing active caspase-12 within a larger population.
The data generated from these assays provide a clear measure of the extent of caspase-12 activation in response to specific stimuli, such as ER stress inducers.
Table 1: Illustrative Quantification of Active Caspase-12 Using a this compound-Based Assay
| Cell Treatment Condition | Description | Normalized Active Caspase-12 Level (Relative Units) | Statistical Significance (p-value vs. Control) |
|---|---|---|---|
| Untreated Control | Cells under normal growth conditions. | 1.00 | - |
| Tunicamycin (ER Stress Inducer) | Cells treated to induce the unfolded protein response and ER stress. | 7.45 | <0.001 |
| Thapsigargin (ER Stress Inducer) | Cells treated with an agent that disrupts ER calcium homeostasis. | 9.12 | <0.001 |
| Z-ATAD-FMK (Pre-treatment) + Thapsigargin | Cells pre-treated with a non-biotinylated caspase-12 inhibitor before ER stress induction. | 1.15 | n.s. (not significant) |
Analysis of Intracellular Distribution of this compound Bound Caspases
A critical aspect of understanding protein function is knowing its location within the cell. Caspase-12 is known to be localized to the cytosolic face of the endoplasmic reticulum. nih.gov Upon activation during ER stress, it is released into the cytoplasm to initiate the downstream apoptotic cascade. taylorandfrancis.comnih.gov this compound is instrumental in visualizing the location of the active enzyme.
The primary technique for this analysis is fluorescence microscopy . The process involves these steps:
Cells are treated with an apoptotic stimulus to activate caspase-12.
The cells are then incubated with cell-permeable this compound to label the active caspase-12.
After labeling, the cells are fixed and permeabilized.
Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 594) is added, which binds to the biotin tag of the probe-caspase complex.
Co-staining with markers for specific organelles, such as an ER tracker (B12436777) dye or antibodies against ER-resident proteins (e.g., Calreticulin), can be performed.
By imaging the cells, researchers can pinpoint the subcellular location of active caspase-12. This allows for the direct observation of its mobilization from the ER membrane into the cytosol during the apoptotic process, providing spatial context to its activation.
Table 2: Expected Subcellular Localization of this compound Bound Caspase-12
| Cellular State | Primary Location of Active Caspase-12 Signal | Co-localization Marker | Interpretation |
|---|---|---|---|
| Non-apoptotic (Control) | Minimal to no signal | - | Caspase-12 is in its inactive zymogen form. |
| Early ER Stress | Punctate signal primarily on the endoplasmic reticulum | Calreticulin (ER marker) | Caspase-12 is activated on the ER membrane. |
| Prolonged ER Stress | Diffuse signal throughout the cytoplasm | Cytosolic marker (e.g., GAPDH) | Active caspase-12 has been released from the ER into the cytosol. |
Insights into Caspase-12 Zymogen Activation and Processing
Caspases are synthesized as single-chain inactive zymogens that require proteolytic processing to become active heterotetramers. nih.govnih.gov Understanding the precise cleavage events that lead to caspase-12 activation is crucial for mapping its role in apoptotic pathways. This compound facilitates this investigation through affinity purification, also known as a pull-down assay. nih.govunil.ch
In this application, cell lysates from stimulated cells are incubated with this compound. The probe covalently binds to the active caspase-12. Subsequently, streptavidin-conjugated beads (e.g., streptavidin-agarose) are added to the lysate. unil.ch These beads have a very high affinity for biotin and will selectively capture the this compound-caspase-12 complexes. nih.govplos.org
After washing away non-specifically bound proteins, the captured complexes can be eluted from the beads. This highly enriched sample of active caspase-12 can then be analyzed by Western blotting using antibodies that recognize different parts of the caspase-12 protein. cellsignal.com This allows for the precise identification of the cleavage fragments that constitute the active enzyme, providing direct evidence of the processing events. For example, studies have identified cleavage sites that result in the generation of specific p42 or p20/p10 fragments associated with the active form. nih.govcellsignal.com This technique helps differentiate the fragments of the active enzyme from the full-length zymogen and other cellular proteins.
Table 3: Analysis of Caspase-12 Fragments via this compound Pulldown and Western Blot
| Sample Analyzed | Detected Fragment (Molecular Weight) | Antibody Used for Detection | Conclusion |
|---|---|---|---|
| Total Cell Lysate (Before Pulldown) | ~55 kDa | Anti-Caspase-12 (Full-length) | Represents the inactive pro-caspase-12 zymogen. cellsignal.com |
| This compound Pulldown Eluate | ~42 kDa | Anti-Caspase-12 (N-terminus) | Identifies a major cleaved product as part of the active complex. cellsignal.com |
| This compound Pulldown Eluate | Not Detected | Anti-Caspase-12 (Full-length) | Confirms that the inactive zymogen does not bind the probe. |
| This compound Pulldown Eluate | ~20 kDa / ~10 kDa | Anti-Caspase-12 (Fragment-specific) | Reveals the small and large subunits of the fully processed, active heterotetramer. |
Roles of Caspase 12 and Biotin Atad Fmk in Non Apoptotic Cellular Processes
Caspase-12 in Cell Differentiation and Development
Caspase-12 has been identified as a key player during the development of various tissues, where its expression and activity are tightly regulated. researchgate.net Its functions extend beyond cell death, influencing the differentiation trajectories of specialized cell types. frontiersin.orgnih.gov Studies in murine models show Caspase-12 is present in diverse tissues during development, including developing bones and teeth, suggesting a direct role in cellular differentiation processes. researchgate.netfrontiersin.org
Research has firmly established a non-apoptotic role for Caspase-12 in bone formation, or osteogenesis. nih.gov During mandibular bone development in mice, Caspase-12 expression significantly increases as mesenchymal condensation transitions into vascularized bone tissue. frontiersin.orgnih.gov Immunofluorescence studies have confirmed the presence of Caspase-12 protein in osteoblasts, the cells responsible for synthesizing bone matrix. researchgate.netnih.gov
To elucidate its specific function, studies have employed pharmacological inhibition. The use of the specific Caspase-12 inhibitor, Z-ATAD-FMK, in MC3T3-E1 osteoblastic cell lines led to a significant downregulation of key osteogenic marker genes. frontiersin.orgnih.gov This demonstrates that Caspase-12 activity is necessary for normal osteoblast function. The inhibition of Caspase-12 was also shown to decrease alkaline phosphatase activity, a critical enzyme in bone mineralization. nih.gov These findings were further validated using siRNA to silence the Casp12 gene, which confirmed the specific role of Caspase-12 in regulating these osteogenic markers. frontiersin.orgnih.gov
| Inhibitor/Method | Cell Line | Key Findings | Reference |
| Z-ATAD-FMK | MC3T3-E1 (Osteoblastic cells) | Statistically significant decrease in the expression of Alpl, Bglap, and Phex. | frontiersin.orgnih.gov |
| Casp12 siRNA | MC3T3-E1 (Osteoblastic cells) | Confirmed significant decrease in Alpl, Bglap, and Phex expression. | frontiersin.orgnih.gov |
| Alkaline Phosphatase Assay | MC3T3-E1 (Osteoblastic cells) | Reduced alkaline phosphatase activity following Caspase-12 inhibition. | nih.gov |
Table 1: Effects of Caspase-12 Inhibition on Osteogenic Markers.
Caspase-12's influence extends to the intricate signaling pathways that govern embryonic development. In murine megakaryocytes, the cells that produce platelets, Caspase-12 expression is essential for the development of fully functional signaling pathways that link G-protein-coupled receptors to the activation of integrin αIIbβ3, a protein crucial for platelet aggregation. ashpublications.orgresearchgate.net Platelets from Caspase-12-deficient mice show reduced fibrinogen binding and aggregation in response to certain agonists, indicating a developmental defect in the signaling machinery. ashpublications.org Interestingly, while Caspase-12 is highly expressed in mature megakaryocytes, it is absent in the resulting platelets, suggesting its role is confined to the developmental stage of these cells. ashpublications.org
Furthermore, Caspase-12 activity is observed in other developmental contexts, such as odontogenesis, where it is active in differentiating ameloblasts and odontoblasts, the cells that form tooth enamel and dentin, respectively. researchgate.netfrontiersin.org While its precise function in this area is still under investigation, its presence points to a conserved role in the differentiation of various mineralizing cell types. cymitquimica.comfrontiersin.org
Impact of Caspase-12 Inhibition on Osteogenic Differentiation
Caspase-12 Involvement in Cellular Proliferation and Growth Regulation
Beyond differentiation, caspases are increasingly recognized for their non-apoptotic roles in controlling cell proliferation and the cell cycle. frontiersin.org While specific studies focusing solely on Caspase-12 and proliferation are less common than those on differentiation or inflammation, the broader family of caspases is known to regulate these processes by proteolytically degrading key cell-cycle components. frontiersin.org The investigation into Caspase-12's specific substrates and its impact on cell growth regulation is an active area of research, with its established role in development suggesting a potential link to the control of proliferative expansion in precursor cell populations.
Investigation of Inflammatory Processes Mediated by Caspase-12
Caspase-12 is phylogenetically classified as an inflammatory caspase. nih.govnih.gov However, its role in inflammation is complex and appears to be modulatory rather than direct. In mice, Caspase-12 is generally considered a negative regulator of inflammation. nih.gov It can inhibit the activation of Caspase-1, a key enzyme in the inflammasome complex responsible for processing pro-inflammatory cytokines like IL-1β and IL-18. nih.govembopress.org This suppressive effect means that a lack of Caspase-12 can lead to an enhanced inflammatory response and increased vulnerability to sepsis in animal models. frontiersin.org
Application of Biotin Atad Fmk in Disease Pathomechanism Research
Studying ER Stress and Apoptosis in Neurodegenerative Conditions
The endoplasmic reticulum (ER) is essential for protein folding and calcium homeostasis in cells, and its dysfunction can lead to a state known as ER stress. nih.gov Neurons are particularly susceptible to prolonged ER stress, which is a common feature in many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govmdpi.comptglab.com This sustained stress activates the Unfolded Protein Response (UPR), which, if unable to restore homeostasis, triggers apoptotic pathways leading to neuronal cell death. mdpi.com
Caspase-12 is a key mediator of ER stress-specific apoptosis. nih.gov Its activation is a critical step in the cascade that commits a cell to die in response to overwhelming ER stress. Research utilizing caspase-12 inhibitors like Z-ATAD-FMK, the functional component of Biotin-ATAD-FMK, has been instrumental in dissecting these pathways. For instance, studies have shown that ER stress can induce the expression of Matrix Metalloproteinase-3 (MMP-3), which contributes to neuronal death. nih.gov The use of Z-ATAD-FMK in these studies demonstrated that caspase-12 activity is upstream of MMP-3 induction, indicating that caspase-12 activation is a precursor to the MMP-3-mediated apoptotic signaling in neurons under ER stress. nih.gov
The ability of this compound to specifically label and isolate active caspase-12 allows for precise investigation into when and how this protease is activated during the progression of neurodegenerative conditions. This provides a valuable tool for identifying the specific cellular events that link ER stress to neuronal loss.
Role of Caspase-12 in Intervertebral Disc Degeneration (IVDD) Models
Intervertebral disc degeneration (IDD) is a primary cause of back pain, characterized by progressive tissue destruction and altered disc function. nih.gov A key pathological feature of IDD is the apoptosis of intervertebral disc cells, which leads to the degradation of the extracellular matrix. nih.gov Research has identified that ER stress is a significant contributor to this apoptotic process. nih.govnih.gov
Studies using animal models of IDD have shown increased expression of ER stress markers such as GRP78 and GADD153, alongside the activation of caspase-12. nih.gov To confirm the role of caspase-12 in this process, the specific inhibitor Z-ATAD-FMK has been employed. In in vitro models using rat annular cells, treatment with sodium nitroprusside (a nitric oxide donor) was used to induce apoptosis. The application of Z-ATAD-FMK was found to significantly suppress this induced apoptosis. nih.gov
Table 1: Effect of Caspase-12 Inhibition on Annular Cell Apoptosis in an IVDD Model Data derived from in vitro studies on rat annular cells treated with an apoptosis-inducing agent.
| Treatment Group | Apoptotic Incidence | Caspase-9 Activity | Key Finding |
| Control | Baseline | Baseline | Normal cellular state. |
| Apoptosis Inducer | Significantly Increased | Significantly Increased | Induction of cell death pathways. |
| Apoptosis Inducer + Z-ATAD-FMK | Significantly Suppressed | Significantly Suppressed | Caspase-12 inhibition protects against apoptosis and downstream caspase activation. nih.gov |
Investigation of Caspase-12 in Skin Autoimmune Diseases (e.g., Pemphigus Vulgaris)
Pemphigus vulgaris (PV) is a severe autoimmune disease where autoantibodies against desmosomal proteins cause keratinocytes to lose adhesion, resulting in blistering of the skin and mucous membranes. plos.org The underlying mechanisms leading to this loss of cell adhesion, known as acantholysis, have been a subject of intense research, with a long-standing debate on the role of apoptosis. plos.orgsemanticscholar.org
To dissect the potential involvement of different apoptotic pathways, researchers have utilized a panel of caspase inhibitors in both in vitro and in vivo models of PV. semanticscholar.org Among the inhibitors tested was Z-ATAD-FMK, to probe the specific contribution of the ER stress-associated caspase-12. plos.orgsemanticscholar.org While initial theories proposed that apoptosis was a central driver of the disease, these preclinical studies provided a more nuanced picture. plos.org
This compound in Renal Ischemia-Reperfusion Injury (IRI) Studies
Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI), occurring when blood flow to the kidney is temporarily blocked and then restored. mdpi.com This process triggers a complex cascade of events, including oxidative stress, inflammation, and programmed cell death (apoptosis), leading to significant tissue damage. mdpi.com Apoptosis of renal tubular epithelial cells is a critical component of the pathophysiology of IRI. sgul.ac.uk
Furthermore, AKI can have systemic effects, causing injury to distant organs like the lungs. nih.gov Studies have shown that renal IRI induces a significant inflammatory and apoptotic response in the lungs, mediated in part by the tumor necrosis factor receptor (TNFR) pathway. nih.gov The use of caspase inhibitors has been crucial in demonstrating the functional importance of apoptosis in this process. For example, treatment with a pan-caspase inhibitor, Z-VAD-FMK, was shown to reduce lung microvascular damage following kidney IRI in mouse models. nih.gov
While broad-spectrum inhibitors confirm the general role of caspases, a tool like this compound is essential for investigating the specific contribution of the ER stress pathway and caspase-12 to renal IRI. Given that ER stress is a known consequence of ischemia, this compound can be used to determine the extent to which caspase-12 is activated in renal cells and in distant organs during IRI, helping to pinpoint more specific therapeutic targets within the apoptotic cascade.
Table 2: Investigational Use of Caspase Inhibitors in IRI Models
| Research Question | Inhibitor Used | Model | Finding |
| Role of apoptosis in distant lung injury after AKI | Pan-caspase inhibitor (Z-VAD-FMK) | Mouse model of kidney IRI | Caspase inhibition reduced lung microvascular changes, confirming a role for apoptosis. nih.gov |
| Role of GSDMD-mediated pyroptosis in AKI | Disulfiram (GSDMD inhibitor) | Mouse model of kidney IRI | Inhibition of GSDMD pore formation protected against IRI, highlighting a specific cell death pathway. sgul.ac.uk |
| Potential role of caspase-12 in AKI | This compound (as an investigational tool) | Kidney IRI models | Can be used to specifically detect and quantify active caspase-12 to elucidate the role of ER stress-induced apoptosis. |
Exploring Other Pathological Contexts Involving Caspase-12 Activation
The role of caspase-12 is not limited to the previously mentioned conditions. Its activation has been investigated in a variety of other biological and pathological settings. This compound serves as a critical tool for identifying the presence and role of active caspase-12 in these diverse contexts.
One notable area of research is in developmental biology. A study on craniofacial development found that caspase-12 is present in osteoblastic cells and that its inhibition with Z-ATAD-FMK led to a significant decrease in the expression of key osteogenic markers. frontiersin.org This suggests a novel, non-apoptotic role for caspase-12 in regulating bone formation. frontiersin.org
In the context of the immune response and inflammation, caspase-12 processing has been observed during apoptosis induced by inflammatory stimuli such as tumor necrosis factor (TNF) and lipopolysaccharide (LPS). nih.gov Early studies also suggested that caspase-12 could suppress the activity of caspase-1, an inflammatory caspase, thereby influencing the body's vulnerability to sepsis. frontiersin.org this compound can be used in these systems to affinity-label active caspase-12, helping to isolate it and identify its interacting partners and substrates, thus clarifying its function in inflammation and cell death.
Advanced Methodologies Employing Biotin Atad Fmk
Chemical Proteomics Approaches for Caspase Target Identification
Chemical proteomics utilizes chemical probes to study protein function and interactions within a complex biological sample. Biotin-ATAD-FMK serves as a highly specific probe for capturing activated caspase-12 and its associated protein complexes, thereby facilitating the identification of its substrates and interacting partners.
Affinity Pull-Down Assays with this compound
Affinity pull-down assays are a cornerstone of chemical proteomics, enabling the enrichment of a target protein and its binding partners from a heterogeneous mixture like a cell lysate. The high affinity of the biotin (B1667282) tag for streptavidin is exploited in this context.
The general workflow for an affinity pull-down assay using this compound involves several key steps. Initially, cell lysates containing activated caspase-12 are incubated with this compound. The FMK moiety forms a covalent bond with the active site cysteine of caspase-12, effectively "tagging" the active enzyme. Subsequently, the lysate is passed over a solid support matrix, typically agarose (B213101) or magnetic beads, that is coated with streptavidin. The strong and specific interaction between biotin and streptavidin leads to the capture of the this compound-caspase-12 complex on the beads. Non-specifically bound proteins are then removed through a series of stringent washing steps. Finally, the bound proteins are eluted from the beads for further analysis. This method allows for the specific isolation of activated caspase-12 and any proteins that were interacting with it at the time of cell lysis.
| Step | Description | Purpose |
| 1. Cell Lysis | Cells undergoing apoptosis or ER stress are lysed to release cellular contents. | To create a protein mixture containing activated caspase-12. |
| 2. Incubation with Probe | The cell lysate is incubated with this compound. | To allow the probe to covalently bind to activated caspase-12. |
| 3. Capture | The lysate is incubated with streptavidin-coated beads. | To immobilize the this compound-caspase-12 complexes. |
| 4. Washing | The beads are washed with buffers of increasing stringency. | To remove non-specifically bound proteins. |
| 5. Elution | The bound proteins are released from the beads. | To collect the purified caspase-12 and its interactome for analysis. |
Integration with Mass Spectrometry for Comprehensive Proteome Profiling
To identify the proteins isolated through the affinity pull-down assay, the eluted samples are typically analyzed by mass spectrometry (MS). This powerful analytical technique can identify and quantify thousands of proteins from a complex sample.
Following elution, the proteins are usually denatured, reduced, alkylated, and then digested into smaller peptides by a protease, most commonly trypsin. The resulting peptide mixture is then separated by liquid chromatography (LC) and introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to obtain sequence information. By searching the resulting fragmentation patterns against a protein database, the identity of the proteins in the original sample can be determined. This approach, often referred to as "shotgun proteomics," allows for a comprehensive and unbiased identification of proteins that interact with activated caspase-12, providing valuable insights into its downstream signaling pathways and substrate repertoire.
Fluorescence-Based Detection and Imaging of Activated Caspase-12
While biotin is excellent for purification, fluorescent tags are invaluable for visualizing the activity and localization of enzymes within intact cells. For these applications, a fluorescently labeled version of the ATAD-FMK inhibitor, such as FITC-ATAD-FMK, is employed. abcam.com This probe is cell-permeable and binds irreversibly to activated caspase-12, allowing for direct detection via fluorescence-based methods. abcam.com
Flow Cytometry for Cellular Apoptosis Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a population. When cells are treated with FITC-ATAD-FMK, those with activated caspase-12 will become fluorescently labeled. abcam.com
In a typical experiment, a cell population is treated with an inducer of ER stress to activate caspase-12. The cells are then incubated with FITC-ATAD-FMK. After incubation, the cells are analyzed on a flow cytometer. The instrument passes a stream of single cells through a laser beam and measures the fluorescence emitted from each cell. This allows for the quantification of the percentage of cells in the population that have activated caspase-12, providing a robust and quantitative measure of apoptosis induction via the ER stress pathway. This method is particularly useful for screening large numbers of compounds for their ability to induce or inhibit caspase-12-mediated apoptosis. abcam.com
| Parameter | Description |
| Fluorophore | Fluorescein isothiocyanate (FITC) |
| Target | Activated Caspase-12 |
| Principle | Irreversible binding of FITC-ATAD-FMK to active caspase-12. |
| Detection Method | Flow cytometry (FL-1 channel). abcam.com |
| Output | Quantification of apoptotic cells in a population. |
Confocal Microscopy for Subcellular Events
Confocal microscopy provides high-resolution images of fluorescently labeled specimens, allowing for the visualization of subcellular structures and events. By using FITC-ATAD-FMK, researchers can observe the spatial distribution of activated caspase-12 within a cell.
Cells grown on a glass coverslip are treated to induce apoptosis and then incubated with FITC-ATAD-FMK. The cells are then imaged using a confocal microscope. The microscope uses a pinhole to reject out-of-focus light, resulting in sharp, detailed images. This technique can reveal where in the cell caspase-12 is activated. Since caspase-12 is known to be localized to the endoplasmic reticulum, confocal microscopy can be used to confirm its activation at this specific location during ER stress. This provides crucial spatial information that complements the quantitative data obtained from flow cytometry. abcam.com
Use in In Vitro Caspase Activity Assays
In vitro caspase activity assays are essential for characterizing the biochemical properties of caspases and for screening potential inhibitors. This compound can be utilized in these assays, leveraging its specificity for caspase-12.
In a typical in vitro assay, purified recombinant caspase-12 is incubated with a fluorogenic substrate. When the substrate is cleaved by the active caspase, it releases a fluorescent molecule, leading to an increase in fluorescence that can be measured over time. To test the inhibitory activity of a compound, it is pre-incubated with the enzyme before the addition of the substrate.
While the non-biotinylated Z-ATAD-FMK is commonly used for this purpose, this compound offers an alternative approach. bio-techne.com After incubation of this compound with the enzyme, the reaction mixture can be subjected to analysis methods that detect the biotin tag. For instance, the enzyme-inhibitor complex can be captured on a streptavidin-coated plate in an ELISA-like format. This allows for the quantification of the amount of active caspase-12 that has been inhibited. This type of assay can be particularly useful for high-throughput screening of inhibitor libraries. The irreversible nature of the FMK linkage ensures a stable signal. bio-techne.com
In Vivo Application in Animal Models for Pathway Validation
There is no documented in vivo application of a compound named this compound in animal models for pathway validation in the reviewed scientific literature.
However, related compounds have been utilized in vivo to study specific pathways. For example, the caspase-12 inhibitor, Z-ATAD-FMK , has been used in animal models of ischemic acute kidney injury. nih.gov In these studies, Z-ATAD-FMK was administered to mice to investigate its role in endoplasmic reticulum stress-mediated apoptosis. nih.govmedchemexpress.com The experiments aimed to determine if inhibiting caspase-12 could prevent or reduce tissue damage. nih.gov
Another related area of in vivo research involves the use of biotinylated probes for imaging and targeting applications. nih.gov The strong affinity between biotin and avidin (B1170675) (or streptavidin) has been exploited to improve the delivery of radiolabels to specific targets in animal models. nih.gov This approach, however, has not been specifically described with an ATAD-FMK component.
A summary of in vivo applications of related, but distinct, compounds is presented below:
| Compound | Animal Model | Pathway Investigated | Research Focus |
| Z-ATAD-FMK | Mouse | Endoplasmic Reticulum Stress-Mediated Apoptosis | Investigating the role of caspase-12 in ischemic acute kidney injury. nih.gov |
| Biotinylated Antibodies | Mouse | Targeted Radionuclide Imaging | Improving target-to-nontarget radioactivity ratios for imaging. nih.gov |
Synergistic Application with Other Caspase Inhibitors and Probes
There is no information available in scientific literature regarding the synergistic application of a compound named "this compound" with other caspase inhibitors or probes.
The general principle of using multiple inhibitors is to achieve a more complete blockade of apoptosis or to understand the crosstalk between different signaling cascades. Similarly, biotinylated caspase inhibitors like Biotin-VAD-FMK , a pan-caspase probe, are used to label and identify active caspases in cellular extracts. caymanchem.commedchemexpress.comnih.gov These probes could theoretically be used in conjunction with specific non-biotinylated inhibitors to study the activation profile of different caspases under various conditions.
A table summarizing the application of related inhibitors is provided below:
| Inhibitor/Probe | Target Caspase(s) | Application in Combination Studies | Rationale |
| Z-ATAD-FMK | Caspase-12 | Used with Z-IETD-FMK and Z-LEHD-FMK nih.gov | To differentiate between endoplasmic reticulum, death receptor, and mitochondrial apoptotic pathways. nih.gov |
| Z-IETD-FMK | Caspase-8 | Used with Z-ATAD-FMK and Z-LEHD-FMK nih.gov | To block the extrinsic apoptotic pathway. nih.gov |
| Z-LEHD-FMK | Caspase-9 | Used with Z-ATAD-FMK and Z-IETD-FMK nih.gov | To block the intrinsic (mitochondrial) apoptotic pathway. nih.gov |
| Biotin-VAD-FMK | Pan-caspase | Used to label and pull down active caspases for identification. caymanchem.comnih.gov | To identify which caspases are activated in a given biological sample. nih.gov |
Considerations for Research Design and Interpretation Using Biotin Atad Fmk
Specificity and Potential Off-Target Interactions of FMK Inhibitors
FMK inhibitors, including Biotin-ATAD-FMK, are a class of irreversible inhibitors that target the active site of cysteine proteases like caspases. The specificity of these inhibitors is largely determined by the peptide sequence that is recognized by the target enzyme. For instance, the "ATAD" sequence in this compound is designed to mimic the substrate recognition site of caspase-12.
Despite the designed specificity, the potential for off-target interactions is a critical consideration. The reactive fluoromethyl ketone group can, under certain conditions, interact with other cellular nucleophiles, leading to non-specific labeling and inhibition. Furthermore, other proteases with similar substrate specificities might also be targeted. For example, while the ATAD sequence is optimized for caspase-12, it may show some cross-reactivity with other caspases or cysteine proteases, particularly at higher concentrations.
It is also important to note that the biotin (B1667282) tag, while useful for detection and purification, can potentially influence the inhibitor's behavior and interactions within a complex biological system.
Strategies for Validating Caspase-12 Specificity in Experimental Systems
To ensure that the observed biological effects are indeed due to the inhibition of caspase-12, several validation strategies should be employed. A multi-pronged approach is often necessary to confirm the on-target activity of this compound.
One key strategy involves the use of genetic models. For instance, experiments can be conducted in parallel using cells or tissues from caspase-12 knockout animals. In such a system, the effects of this compound should be significantly diminished or absent if the inhibitor is truly specific for caspase-12.
Biochemical assays are also crucial for validating specificity. This can involve in vitro activity assays using a panel of purified recombinant caspases to directly assess the inhibitory profile of this compound. Competitive binding assays can also be employed to determine the inhibitor's affinity for caspase-12 versus other potential off-target enzymes.
Importance of Appropriate Controls in Research Design (e.g., Z-FA-FMK)
The use of appropriate controls is fundamental to the interpretation of data from experiments using this compound. A key control in this context is Z-FA-FMK (carbobenzoxy-phenylalanyl-alanyl-fluoromethylketone), a broad-spectrum cysteine protease inhibitor.
Z-FA-FMK serves multiple purposes as a control. Firstly, it can help to distinguish between effects caused by the specific inhibition of caspase-12 and those resulting from the general inhibition of other cysteine proteases. If a biological effect is observed with this compound but not with Z-FA-FMK at a concentration that inhibits other caspases, it provides evidence for the specific involvement of caspase-12.
Secondly, Z-FA-FMK can be used as a negative control to account for any non-specific effects of the FMK moiety itself. By comparing the effects of this compound to Z-FA-FMK, researchers can identify cellular changes that are independent of the specific peptide recognition sequence.
The following table outlines the roles of different controls in experiments with this compound:
| Control | Description | Purpose in Research Design |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve the inhibitor. | To account for any effects of the solvent on the biological system. |
| This compound | The active, specific inhibitor. | To probe the function of caspase-12. |
| Z-FA-FMK | A broad-spectrum cysteine protease inhibitor. | To control for off-target effects on other cysteine proteases and non-specific effects of the FMK group. |
| Caspase-12 Knockout/Knockdown | A genetic model lacking or with reduced levels of caspase-12. | To validate that the observed effects of this compound are dependent on the presence of its target. |
Quantitative Analysis of Inhibitor Effects on Biological Processes
To move beyond qualitative observations, it is essential to quantitatively analyze the effects of this compound on biological processes. This allows for a more precise understanding of the dose-response relationship and the extent of target engagement.
Enzyme activity assays are a primary method for quantitative analysis. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined for caspase-12 and other potential off-target caspases. This provides a quantitative measure of the inhibitor's potency and selectivity.
Downstream cellular events that are dependent on caspase-12 activity can also be quantified. For example, if caspase-12 is involved in a specific signaling pathway, the levels of downstream signaling molecules can be measured using techniques like Western blotting, ELISA, or mass spectrometry. The extent to which this compound alters the levels of these molecules can then be quantified.
The use of the biotin tag on this compound allows for quantitative analysis of target engagement. The amount of biotin-labeled caspase-12 can be measured, providing a direct readout of how much of the target enzyme has been inhibited in a cellular or tissue sample.
The following table summarizes key quantitative parameters and methods:
| Parameter | Description | Method of Measurement |
| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | In vitro enzyme activity assays. |
| Target Engagement | The fraction of the target enzyme that is bound by the inhibitor. | Pull-down assays using the biotin tag followed by Western blotting or mass spectrometry. |
| Downstream Effects | The quantitative change in a biological process regulated by the target enzyme. | Quantitative PCR, Western blotting, ELISA, flow cytometry, or other relevant cellular assays. |
By carefully considering these aspects of research design and interpretation, scientists can more reliably and accurately utilize this compound to uncover the specific functions of caspase-12 in health and disease.
Future Directions and Emerging Research Avenues for Biotin Atad Fmk
Development of Next-Generation Caspase-12 Probes with Enhanced Specificity or Features
While Biotin-ATAD-FMK is a valuable tool, the pursuit of more refined probes is a significant research direction. A major challenge in caspase research is the overlapping substrate specificity among different caspase family members, which can complicate the interpretation of results. nih.gov Future development will likely focus on creating next-generation probes with superior attributes.
Key areas for development include:
Enhanced Specificity: Designing probes with peptide sequences that are more exclusively recognized by caspase-12 to minimize cross-reactivity with other caspases. This could involve screening extensive peptide libraries against a panel of active caspases.
Improved In Vivo Imaging Capabilities: A notable limitation of biotin-based probes is their generally poor cell permeability, which restricts their use for in vivo and in situ studies. nih.gov Developing probes that replace biotin (B1667282) with other tags, such as fluorescent dyes like FITC (fluorescein isothiocyanate), can allow for direct visualization. mdpi.com An example is the related probe FITC-ATAD-FMK, which enables the detection of active caspase-12 in living cells via fluorescence microscopy or flow cytometry.
Alternative Affinity Tags: Exploring smaller or more versatile affinity tags that could enhance cell permeability and reduce potential steric hindrance compared to biotin, facilitating more efficient capture of active caspase-12 from intact cells.
Table 1: Comparison of Existing and Potential Next-Generation Caspase-12 Probes
| Feature | This compound | FITC-ATAD-FMK | Future-Generation Probe (Hypothetical) |
|---|---|---|---|
| Detection Method | Indirect (requires streptavidin conjugate) nih.gov | Direct (fluorescence) | Direct, potentially with multiplexing capabilities |
| Primary Application | Affinity purification, Western blot caymanchem.com | Flow cytometry, fluorescence microscopy | In vivo imaging, high-throughput screening |
| Cell Permeability | Limited nih.gov | Good | Excellent, optimized for tissue penetration |
| Specificity | High for caspase-12, but potential for some cross-reactivity nih.gov | Similar to this compound | Ultra-high, minimal off-target binding |
| Key Limitation | Indirect detection, poor for in vivo use nih.gov | Potential for photobleaching | Development complexity |
Exploration of Novel this compound Applications in Uncharted Biological Systems
Research has begun to uncover roles for caspase-12 outside of its canonical function in endoplasmic reticulum (ER) stress-induced apoptosis. The application of related inhibitors like Z-ATAD-FMK has been instrumental in this shift. These studies provide a roadmap for using this compound to explore uncharted biological territories.
Emerging research areas include:
Developmental Biology: Studies have shown that caspase-12 is expressed during craniofacial development and that its inhibition using Z-ATAD-FMK downregulates key osteogenic markers in osteoblastic cell lines. frontiersin.org this compound could be used to isolate active caspase-12 from differentiating bone cells to identify its specific substrates and interaction partners during osteogenesis.
Cancer Biology: In human nasopharyngeal carcinoma cells, inhibition of caspase-12 with Z-ATAD-FMK was found to increase the expression of IκBα and block the degradation of the protein, suggesting a role for caspase-12 in modulating NF-κB signaling and tumor cell invasion. nih.gov this compound can be employed in cancer cell models to pull down active caspase-12 and its associated proteins, helping to elucidate its non-apoptotic roles in metastasis and cell signaling.
Inflammation and Immunity: Caspase-12 is classified as an inflammatory caspase, and its interactions with other caspases like caspase-1 are of significant interest. frontiersin.orgrndsystems.com this compound can be used in immune cells under various stimuli to investigate the activation of caspase-12 and identify its targets within inflammatory pathways.
Integration with Multi-Omics Data for Systems-Level Understanding
The complexity of biological processes necessitates a holistic approach. Integrating data from different molecular levels—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive "systems-level" understanding. nih.govmedrxiv.org this compound is ideally suited for integration into such multi-omics workflows.
A potential workflow could involve:
Affinity Proteomics: Use this compound to specifically capture active caspase-12 and its covalently bound substrates from cell or tissue lysates under specific conditions (e.g., during ER stress, cell differentiation).
Mass Spectrometry: Identify the captured proteins using advanced mass spectrometry to generate a high-confidence list of caspase-12 substrates and interacting partners (the "interactome").
Data Integration: Correlate the caspase-12 interactome with transcriptomic (mRNA sequencing) and metabolomic data from the same biological samples. This integration, often facilitated by computational methods like multi-omics factor analysis (MOFA), can reveal how caspase-12 activity links to changes in gene expression and metabolic pathways. nih.gov
This approach was recently highlighted by a study that used an antibody-based in situ biotinylation method to perform a multi-omics analysis of the Cajal body, identifying its DNA, RNA, and protein components and their dynamic interactions. nih.gov A similar strategy using this compound could illuminate the precise role of caspase-12 within the broader cellular network.
Contribution to the Broader Understanding of Protease Biology Beyond Apoptosis
The study of caspases has expanded from a narrow focus on apoptosis to acknowledging their roles in a wide array of cellular processes, including inflammation, cell proliferation, and differentiation. frontiersin.orgfrontiersin.org Proteases are no longer seen simply as destructive enzymes but as sophisticated regulators of cellular signaling. frontiersin.org
This compound can contribute significantly to this expanded view by:
Identifying Non-Apoptotic Substrates: Systematically applying this compound in diverse, non-apoptotic contexts can lead to the discovery of novel substrates. Identifying these substrates is the first step toward understanding the alternative pathways regulated by caspase-12.
Elucidating Regulatory Networks: As shown by the effect of the inhibitor Z-ATAD-FMK on IκBα stability and osteogenic gene expression, caspase-12 activity can influence other major regulatory pathways. frontiersin.orgnih.gov By enabling the capture of the active enzyme, this compound allows researchers to map these proteolytic events and their downstream consequences on signaling networks.
Dissecting Proteolytic Cascades: Cellular processes are often controlled by complex proteolytic cascades where proteases activate one another. frontiersin.org this compound can help determine the position and activation status of caspase-12 within these cascades in various physiological and pathological states.
Q & A
Q. How can this compound studies inform drug discovery pipelines targeting apoptosis pathways?
- Methodological Answer :
- Screen combinatorial therapies (e.g., this compound + TRAIL) in high-throughput platforms (384-well plates) .
- Corrogate transcriptomic data (RNA-seq) with caspase inhibition profiles to identify synergistic targets .
- Partner with biostatisticians to design adaptive clinical trial frameworks for apoptosis modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
